7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene
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Overview
Description
4-(4-fluorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine is a complex heterocyclic compound It is characterized by its unique structure, which includes a fluorophenyl group, a hexahydro-pyrido ring, and a thieno-pyrrolo-diazepine core
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thieno-pyrrolo-diazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the core structure.
Methylation: The final step involves the methylation of the compound to achieve the desired structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
4-(4-fluorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-fluorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a sedative and anxiolytic agent.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. It is known to bind to GABA_A receptors, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic properties . The compound may also interact with other receptors and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar compounds include:
Flubrotizolam: A thienotriazolodiazepine derivative with potent sedative and anxiolytic effects.
Brotizolam: Another thienotriazolodiazepine with similar pharmacological properties.
Flubromazolam: Known for its strong sedative effects and structural similarity.
Compared to these compounds, 4-(4-fluorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine is unique due to its specific structural features and the presence of the fluorophenyl group, which may contribute to its distinct pharmacological effects.
Properties
IUPAC Name |
7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3S/c1-23-10-8-15-16-11-22-19(13-4-6-14(21)7-5-13)17-3-2-9-24(17)20(16)25-18(15)12-23/h2-7,9,19,22H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSUOPQIAKGBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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